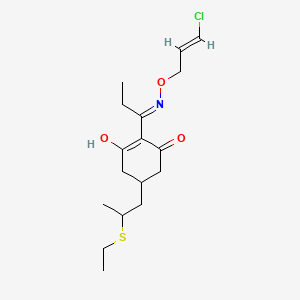
CP-466722
Vue d'ensemble
Description
CP-466722 est un inhibiteur puissant et réversible de la kinase ATM (ataxia telangiectasia mutée). Il est connu pour sa haute spécificité, avec une valeur d'IC50 de 0,41 μM, et n'inhibe pas la phosphoinositide 3-kinase (PI3K) ni d'autres membres étroitement liés de la famille des kinases protéiques de type PI3K (PIKK)
Applications De Recherche Scientifique
CP-466722 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Cancer Research: this compound is used to study the role of ATM kinase in cancer cells and to develop potential cancer therapies.
DNA Damage Response: The compound is used to investigate the DNA damage response pathways and the role of ATM kinase in coordinating cell cycle progression with DNA repair.
Drug Development: this compound serves as a lead compound for the development of new ATM kinase inhibitors with improved potency and selectivity.
Mécanisme D'action
Target of Action
The primary target of CP-466722 is the ATM (Ataxia Telangiectasia Mutated) serine/threonine kinase . ATM is a member of the PI3K family of kinases and plays a crucial role in the DNA damage response (DDR) pathway .
Mode of Action
This compound acts as a selective and reversible inhibitor of the ATM kinase . It inhibits ionizing radiation-induced ATM autophosphorylation and phosphorylation of the ATM targets such as SMC1, Chk2, and p53 . It is selective for ATM over PI3K and PIKK .
Biochemical Pathways
The ATM kinase, inhibited by this compound, is implicated in the DNA damage response (DDR) pathway . When DNA damage occurs, the ATM kinase is activated and initiates a cascade of events including the phosphorylation of key proteins involved in DNA repair and cell cycle checkpoints .
Pharmacokinetics
As a small molecule drug , it is expected to have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence its bioavailability
Result of Action
The inhibition of ATM kinase by this compound disrupts ATM-dependent cell cycle checkpoints . This can lead to increased sensitivity of cells to ionizing radiation . It has also been found to be cytotoxic to certain types of cancer cells .
Analyse Biochimique
Biochemical Properties
CP-466722 plays a significant role in biochemical reactions. It inhibits ATM-dependent phosphorylation and disrupts ATM function . The compound interacts with the ATM enzyme, a serine/threonine protein kinase that is critical in the cellular response to DNA double-strand breaks .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ATM kinase activity induced by ionizing radiation (IR) . This inhibition can rapidly and completely reverse, potentially increasing the sensitivity of tumor cells to IR .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the ATM enzyme. It exerts its effects at the molecular level by inhibiting ATM-dependent phosphorylation . This results in the disruption of ATM function, which plays a crucial role in the cellular response to DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and does not degrade rapidly . Long-term effects on cellular function observed in in vitro or in vivo studies include increased sensitivity to IR .
Metabolic Pathways
This compound is involved in the ATM signaling pathway, which is a critical pathway in the response to DNA damage
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du CP-466722 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau quinazoline et la fonctionnalisation subséquente pour introduire les motifs pyridine et triazole. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, le composé est généralement synthétisé dans les laboratoires de recherche en utilisant des techniques de synthèse organique standard. Le processus implique un contrôle minutieux des conditions de réaction afin de garantir la pureté et le rendement élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
CP-466722 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les cycles quinazoline et triazole. Ces réactions sont généralement effectuées dans des conditions douces pour éviter la dégradation du composé .
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et la modification du this compound comprennent des solvants organiques tels que le DMSO, des catalyseurs et divers nucléophiles pour les réactions de substitution. Les réactions sont souvent effectuées à température ambiante ou à des températures légèrement élevées pour optimiser le rendement .
Principaux produits formés
Les principaux produits formés à partir de réactions impliquant le this compound sont généralement des dérivés avec des groupes fonctionnels modifiés. Ces dérivés sont utilisés pour étudier la relation structure-activité et pour développer des analogues plus puissants à des fins de recherche .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Parmi les applications clés, citons :
Recherche sur le cancer : this compound est utilisé pour étudier le rôle de la kinase ATM dans les cellules cancéreuses et pour développer des traitements anticancéreux potentiels.
Réponse aux dommages de l'ADN : Le composé est utilisé pour étudier les voies de réponse aux dommages de l'ADN et le rôle de la kinase ATM dans la coordination de la progression du cycle cellulaire avec la réparation de l'ADN.
Développement de médicaments : this compound sert de composé de tête pour le développement de nouveaux inhibiteurs de la kinase ATM avec une puissance et une sélectivité améliorées.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité de la kinase ATM. La kinase ATM est un régulateur clé de la réponse aux dommages de l'ADN, et son inhibition entraîne la perturbation des points de contrôle du cycle cellulaire et l'accumulation de dommages de l'ADN . Le composé se lie au site actif de la kinase ATM, empêchant sa phosphorylation et son activation. Cette inhibition entraîne la suppression des voies de signalisation en aval impliquées dans la réparation de l'ADN et la régulation du cycle cellulaire .
Comparaison Avec Des Composés Similaires
CP-466722 est unique par sa haute spécificité pour la kinase ATM et son mécanisme d'inhibition réversible. Des composés similaires comprennent :
KU-55933 : Un autre inhibiteur de la kinase ATM avec un mécanisme d'action similaire mais une structure chimique différente.
Ces composés partagent l'objectif commun de cibler la kinase ATM, mais diffèrent par leurs structures chimiques, leur puissance et leurs profils de sélectivité.
Propriétés
IUPAC Name |
2-(6,7-dimethoxyquinazolin-4-yl)-5-pyridin-2-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-25-13-7-10-12(8-14(13)26-2)20-9-21-16(10)24-17(18)22-15(23-24)11-5-3-4-6-19-11/h3-9H,1-2H3,(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBRKJBKDGCSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3C(=NC(=N3)C4=CC=CC=N4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659313 | |
| Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080622-86-1 | |
| Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1080622-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action for 1-(6,7-dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (CP466722)?
A: CP466722 functions as a potent and reversible inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase [, , ]. ATM is a critical regulator of cellular responses to DNA double-strand breaks (DSBs) []. Upon DSB formation, ATM is activated and phosphorylates downstream targets like p53, Chk2, BRCA1, and KAP1, ultimately influencing cell cycle progression and DNA repair processes [].
Q2: How does inhibition of ATM kinase by CP466722 affect cancer cells?
A: Inhibition of ATM kinase by CP466722 disrupts the DNA damage response pathway [, ]. This disruption has been shown to sensitize tumor cells to ionizing radiation, making them more susceptible to the cytotoxic effects of radiotherapy [, ].
Q3: Is CP466722 selective for ATM kinase?
A: While CP466722 was initially identified as an ATM kinase inhibitor, subsequent research using chemoproteomic profiling revealed that it also binds strongly to activin receptor-like kinase 2 (ALK2) []. This finding suggests that CP466722 may have a broader target profile than initially thought and could potentially be explored for therapeutic purposes in diseases involving ALK2, such as fibrodysplasia ossificans progressiva [].
Q4: What is the significance of the reversible nature of CP466722's inhibition of ATM kinase?
A: The reversibility of CP466722's inhibitory action on ATM kinase is a significant advantage. It allows researchers to study the dynamic nature of ATM kinase activity and its downstream effects []. This characteristic also suggests that transient inhibition of ATM kinase by CP466722 might be sufficient to enhance the therapeutic efficacy of radiotherapy [].
Q5: How does CP466722 affect glucose transport?
A: Studies have indicated that CP466722 can reduce glucose transport, specifically the transport mediated by glucose transporter 1 (GLUT1) []. This effect is linked to ATM's role in regulating GLUT1 localization and trafficking through phosphorylation of the GLUT1 S490 site [, ]. Inhibiting ATM with CP466722 diminishes cell surface GLUT1 and reduces glucose transport in muscle cells [].
Q6: Are there any potential biomarkers for predicting the efficacy of CP466722?
A: While specific biomarkers for CP466722 efficacy haven't been definitively established, research suggests that ATM activation itself could serve as a potential biomarker for radiation exposure and might correlate with treatment response []. Further investigation into specific downstream targets of ATM or other molecules involved in the DNA damage response pathway could reveal more precise biomarkers for predicting CP466722's effectiveness.
Q7: Has CP466722 been tested in clinical trials?
A: While CP466722 has shown promise in preclinical studies, it has not yet progressed to clinical trials []. More research is needed to determine its safety, efficacy, and potential clinical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


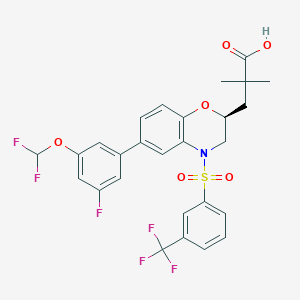

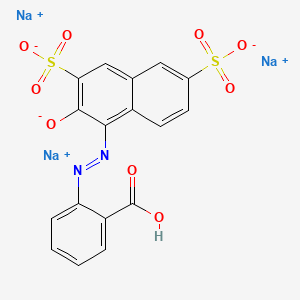


![(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B606703.png)
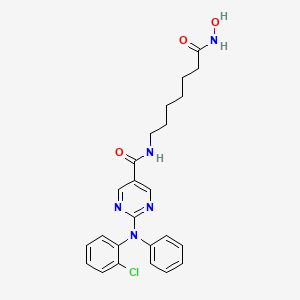

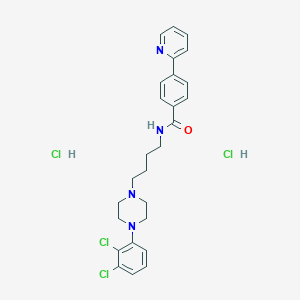
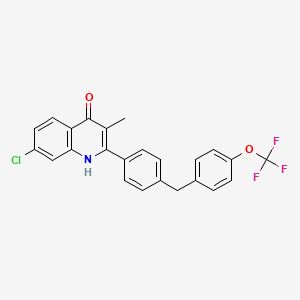
![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)
